molecular formula C18H28N2O2 B5214106 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B5214106
M. Wt: 304.4 g/mol
InChI Key: GWMNHBMEQFMADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as AEPPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. AEPPA belongs to the class of piperidine compounds and has been studied for its potential use in treating various disorders. In

Mechanism of Action

The exact mechanism of action of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood. However, it is believed that 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety and depression. 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been shown to interact with the dopaminergic system, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide increases the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects in Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been shown to have potential therapeutic applications, making it an attractive compound for further research. However, there are also limitations to using 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments. The exact mechanism of action of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to determine the safety and efficacy of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in humans.

Future Directions

There are several future directions for research on 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide. One area of research is to further investigate the mechanism of action of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide. This may involve studying the interactions of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide with specific receptors in the brain. Another area of research is to investigate the potential therapeutic applications of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in humans. This may involve conducting clinical trials to determine the safety and efficacy of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide in treating various disorders. Additionally, research on the potential side effects of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is needed to determine its safety for human use.
Conclusion:
In conclusion, 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been studied for its potential use in treating various disorders such as anxiety, depression, and Parkinson's disease. The exact mechanism of action of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide is not fully understood, but it is believed to act as a modulator of the GABAergic and dopaminergic systems. 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has several advantages for lab experiments, but more research is needed to determine its safety and efficacy in humans. Future research on 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide may involve investigating its mechanism of action, potential therapeutic applications, and side effects.

Synthesis Methods

2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide can be synthesized through a multistep process involving the reaction of 4-ethylphenol with 1-bromopropane, followed by the reaction of the resulting product with piperidine and acetic anhydride. The final product is obtained through crystallization and purification techniques. The synthesis method of 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been well-established and has been used in various studies.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been studied for its potential use in treating various disorders such as anxiety, depression, and Parkinson's disease. Studies have shown that 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has anxiolytic and antidepressant effects in animal models. 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide has also been shown to have neuroprotective effects in a rat model of Parkinson's disease. These findings suggest that 2-(4-ethylphenoxy)-N-(1-propyl-4-piperidinyl)acetamide may have potential therapeutic applications in treating these disorders.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-11-20-12-9-16(10-13-20)19-18(21)14-22-17-7-5-15(4-2)6-8-17/h5-8,16H,3-4,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMNHBMEQFMADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide

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